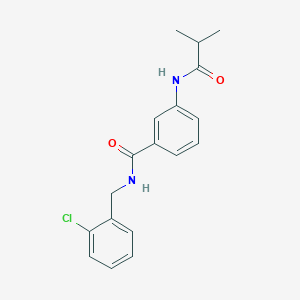
N-(4-ethoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-ethoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of acylazides with corresponding amines or thiadiazoles, a process confirmed by various analytical techniques such as IR, 1H NMR, and elemental analysis. This synthesis process is part of generating novel derivatives that exhibit significant biological activities, including acting as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006; Wang Yan-gang, 2008).
Molecular Structure Analysis
The molecular structure of derivatives closely related to N-(4-ethoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea has been characterized through techniques such as X-ray crystallography, NMR, MS, and IR. These studies reveal that the urea scaffold in the molecules is essentially planar, often due to the presence of intramolecular N–H···O hydrogen bonds, which facilitate the formation of centrosymmetric dimers through intermolecular complementary N–H···O hydrogen bonds (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
Derivatives of N-(4-ethoxyphenyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea undergo various chemical reactions, including interactions leading to fungicidal activities. Their reactivity is often studied in the context of developing compounds with potential agricultural applications, highlighting the versatility and chemical reactivity of this class of compounds (Li-Qiao Shi, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, play a crucial role in their biological activity and application potential. The detailed physical properties are typically characterized using X-ray crystallography, revealing how intermolecular interactions, such as hydrogen bonding and π–π stacking, influence the compound's stability and reactivity (Hong-Song Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities and stability under various conditions, are essential for understanding the applications and safety of these compounds. Their ability to engage in chemical reactions that lead to biological activity, such as plant growth regulation or fungicidal action, is a primary focus of research in this area. Studies often involve exploring structure-activity relationships to optimize the desirable properties while minimizing unwanted reactivity (Weiwei Li et al., 2019).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-14-10-8-13(9-11-14)18-16(22)19-17-21-20-15(24-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQSKJGDQZTXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[(2Z)-5-phenyl-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)

![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)


![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)